molecular formula C9H16O B2804582 2-Norbornaneethanol CAS No. 70289-06-4

2-Norbornaneethanol

Cat. No. B2804582
CAS RN: 70289-06-4
M. Wt: 140.226
InChI Key: KCJSRRQHLVFCEM-UHFFFAOYSA-N
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Description

2-Norbornaneethanol, also known as norbornane-2-ethanol, is a highly strained bridged cyclic hydrocarbon. It appears as a white solid with a pungent sour odor. The molecule consists of a cyclohexene ring with a methylene bridge between carbons 1 and 4. The presence of a double bond induces significant ring strain and reactivity .


Synthesis Analysis

The synthesis of 2-Norbornaneethanol can be achieved through a two-step process. One approach involves the hydration of norbornene using sulfuric acid as a catalyst, followed by oxidation to yield 2-Norbornaneethanol . Another method utilizes a solvothermal Schiff-base condensation approach with a W-shaped diamine precursor and trialdehyde .


Molecular Structure Analysis

2-Norbornaneethanol has a cyclohexene ring structure with a methylene bridge between carbons 1 and 4. The molecule carries a double bond, contributing to its reactivity and strain .


Chemical Reactions Analysis

The chemical reactions of 2-Norbornaneethanol include its oxidation to form 2-Norbornanone and its potential involvement in various organic transformations .

Future Directions

Research on 2-Norbornaneethanol could explore its applications in materials science, catalysis, or drug development. Investigating its interactions with biological systems and optimizing its synthesis methods may lead to novel applications .

properties

IUPAC Name

2-(2-bicyclo[2.2.1]heptanyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c10-4-3-9-6-7-1-2-8(9)5-7/h7-10H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJSRRQHLVFCEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Norbornaneethanol

CAS RN

70289-06-4
Record name 2-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Norbornane acetic acid (15 g, 97 mmol) was dissolved in anhydrous tetrahydrofuran (150 mL) and treated dropwise with lithium aluminum hydride (195 mL, 1 M in tetrahydrofuran) at 0° C. The reaction was stirred for three days then quenched by dropwise addition of water (50 mL). The reaction was diluted with diethyl ether (300 mL) and washed with water (3×200 mL). The combined organic phases were dried (MgSO4), filtered, and concentrated to yield an oil. The product was passed through a pad of silica gel to yield 2-bicyclo[2.2.1]hept-2-yl-ethanol as a colorless oil (13.1 g, 96%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
195 mL
Type
reactant
Reaction Step Two

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